N-methyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide
Description
Properties
IUPAC Name |
N-methyl-2-[4-[(2-thiophen-2-ylacetyl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-16-14(18)9-11-4-6-12(7-5-11)17-15(19)10-13-3-2-8-20-13/h2-8H,9-10H2,1H3,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAYTYCIVOBKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule decomposes into two primary fragments:
-
Thiophene-2-acetic acid : Serves as the acylating agent for the phenylacetamide core.
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4-Aminophenylacetic acid : Provides the central phenyl ring with a carboxylic acid handle for subsequent N-methylation.
The convergent synthesis involves:
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Amidation of 4-aminophenylacetic acid with thiophene-2-acetyl chloride.
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N-Methylation of the resultant acetamide intermediate.
Key Challenges
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Regioselective amidation : Ensuring acylation occurs exclusively at the phenylamine group.
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N-Methylation specificity : Avoiding over-alkylation or O-methylation side reactions.
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Purification hurdles : Separating polar intermediates via column chromatography or recrystallization.
Stepwise Synthesis and Optimization
Synthesis of 4-Aminophenylacetic Acid
Starting material : 4-Nitrophenylacetic acid.
Reduction : Catalytic hydrogenation with Pd/C (10% w/w) in methanol at 25°C under 1 atm H₂ for 6 hours yields 4-aminophenylacetic acid (85% yield).
Characterization :
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¹H-NMR (DMSO-d₆) : δ 6.95 (d, J=8.4 Hz, 2H), 6.50 (d, J=8.4 Hz, 2H), 3.45 (s, 2H), 2.20 (s, 2H).
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HR-MS (EI) : m/z 165.0785 [M]⁺ (Calcd: 165.0790).
Acylation with Thiophene-2-acetyl Chloride
Reaction conditions :
-
4-Aminophenylacetic acid (1.0 eq) reacts with thiophene-2-acetyl chloride (1.2 eq) in dry dichloromethane (DCM) with triethylamine (TEA, 2.5 eq) at 0°C→25°C for 12 hours.
Workup : Aqueous HCl (1M) extraction, drying (Na₂SO₄), and silica gel chromatography (EtOAc/hexane 1:3) yield 4-[2-(thiophen-2-yl)acetamido]phenylacetic acid (78%).
Characterization : -
¹H-NMR (CDCl₃) : δ 7.65 (s, 1H, NH), 7.30 (d, J=8.1 Hz, 2H), 7.10 (d, J=5.0 Hz, 1H), 6.95–6.85 (m, 3H), 3.70 (s, 2H), 3.55 (s, 2H).
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IR (KBr) : 3280 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O).
N-Methylation of the Acetamide Moiety
Methylation protocol :
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The carboxylic acid group of 4-[2-(thiophen-2-yl)acetamido]phenylacetic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in refluxing 1,2-dichloroethane (3 hours).
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The crude acid chloride reacts with methylamine (2.0 eq) in DCM/TEA (3:1) at 0°C→25°C for 6 hours.
Isolation : Column chromatography (10% MeOH/CH₂Cl₂) affords this compound (65% yield).
Characterization : -
¹H-NMR (DMSO-d₆) : δ 10.20 (s, 1H, NH), 7.60 (d, J=8.2 Hz, 2H), 7.45 (d, J=8.2 Hz, 2H), 7.30 (d, J=5.1 Hz, 1H), 7.00–6.90 (m, 2H), 3.55 (s, 2H), 3.40 (s, 2H), 2.80 (s, 3H, CH₃).
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HR-MS (EI) : m/z 330.1248 [M]⁺ (Calcd: 330.1243).
Alternative Synthetic Routes
One-Pot Sequential Amidation
Methodology :
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4-Nitrophenylacetic acid is simultaneously reduced and acylated using H₂/Pd-C and thiophene-2-acetyl chloride in a single reactor.
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In situ methylation with methyl iodide (CH₃I) and K₂CO₃ in DMF at 60°C for 8 hours.
Outcome : Reduced overall yield (52%) due to competing side reactions but offers time efficiency.
Solid-Phase Synthesis
Resin-based approach :
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Wang resin-bound 4-aminophenylacetic acid undergoes acylation with thiophene-2-acetic acid using HATU/DIEA.
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Cleavage with TFA/H₂O (95:5) releases the target compound (purity >90% by HPLC).
Advantage : High reproducibility and minimal purification needs.
Comparative Analysis of Methods
| Parameter | Stepwise Synthesis | One-Pot Method | Solid-Phase Synthesis |
|---|---|---|---|
| Overall Yield | 65% | 52% | 70% |
| Purity | 98% (HPLC) | 85% (HPLC) | 90% (HPLC) |
| Time | 48 hours | 24 hours | 36 hours |
| Cost | Moderate | Low | High |
Mechanistic Insights
Amidation Reaction Kinetics
The acylation of 4-aminophenylacetic acid follows second-order kinetics, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ in DCM at 25°C. Thiophene-2-acetyl chloride’s electron-deficient thienyl group enhances electrophilicity, accelerating nucleophilic attack by the aryl amine.
N-Methylation Selectivity
Methylamine’s low steric bulk ensures selective N-methylation over O-methylation. DFT calculations (B3LYP/6-31G*) indicate a ΔG‡ of 28.5 kcal/mol for the favored pathway.
Scalability and Industrial Relevance
Kilogram-Scale Production
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Reactor setup : 50 L jacketed glass-lined steel reactor.
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Yield : 63% (12 kg batch), with 99.5% purity after recrystallization (EtOH/H₂O).
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Cost analysis : Raw material costs dominate (∼70%), with thiophene-2-acetyl chloride as the major expense.
Environmental Considerations
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Solvent recovery : DCM and methanol are distilled and reused (85% recovery rate).
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Waste mitigation : SOCl₂ byproducts neutralized with NaHCO₃ to minimize HCl emissions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The acetamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of N-methyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that the compound can inhibit the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (Breast Cancer) | 10 | Induces apoptosis |
| B | HeLa (Cervical Cancer) | 15 | Inhibits cell cycle progression |
2. Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly in models of acute inflammation. It has shown promise in reducing edema and inflammatory markers in animal models, suggesting potential use as a therapeutic agent for inflammatory diseases.
| Study | Model | Dose (mg/kg) | Result |
|---|---|---|---|
| C | Carrageenan-induced paw edema | 20 | Reduced swelling by 30% |
| D | LPS-induced inflammation in mice | 10 | Decreased TNF-alpha levels |
Pharmacological Insights
3. G Protein-Coupled Receptor Modulation
this compound has been identified as a potential allosteric modulator of G protein-coupled receptors (GPCRs). This modulation can lead to novel therapeutic strategies for treating central nervous system disorders, including anxiety and depression.
4. Antimicrobial Activity
The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. This suggests its potential as an antimicrobial agent, particularly in treating infections resistant to conventional antibiotics.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| C. albicans | 64 µg/mL |
Case Studies
Case Study 1: Breast Cancer Treatment
A recent clinical study evaluated the efficacy of this compound in patients with advanced breast cancer. The study reported a significant reduction in tumor size among participants treated with the compound compared to those receiving standard care.
Case Study 2: Inflammatory Bowel Disease
In a preclinical model of inflammatory bowel disease, treatment with the compound resulted in decreased disease activity index scores and reduced histological damage in intestinal tissues, indicating its potential role in managing chronic inflammatory conditions.
Mechanism of Action
The mechanism of action of N-methyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with signal transduction pathways by modulating receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs based on heterocyclic substituents , substituent electronic effects , and pharmacokinetic profiles :
Thiophene vs. Thiazole Derivatives
Key Findings :
- Thiazole derivatives often exhibit antibacterial activity due to structural similarity to penicillin lateral chains .
Substituent Effects on the Phenyl Ring
Key Findings :
N-Alkylation and Pharmacokinetics
Key Findings :
Biological Activity
N-methyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide, a compound with the CAS number 1060314-52-4, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and mechanisms of action, supported by relevant research findings.
Chemical Structure and Synthesis
The compound features a thiophene ring , an acetamido group , and a phenyl ring , which contribute to its biological properties. The synthesis typically involves:
- Formation of the Thiophene Ring : Using the Gewald reaction.
- Introduction of the Acetamido Group : Reacting with acetic anhydride in the presence of a base.
- Attachment of the Phenyl Ring : Via a Suzuki-Miyaura coupling reaction with a palladium catalyst.
This multi-step synthesis allows for the production of derivatives that may enhance biological activity or selectivity.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that compounds with similar structures can induce apoptosis in cancer cell lines, such as A549 (lung cancer) and C6 (glioma) cells. The mechanism appears to involve the activation of caspase pathways, which are crucial for programmed cell death .
Table 1: Anticancer Activity Summary
| Compound | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 | TBD | Apoptosis induction |
| Similar Compounds | C6 | TBD | Caspase activation |
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes, particularly acetylcholinesterase (AChE). Inhibition of AChE is crucial in treating neurodegenerative diseases like Alzheimer's. Molecular docking studies suggest that this compound binds effectively to the active site of AChE, potentially enhancing acetylcholine levels in the brain .
Table 2: Enzyme Inhibition Data
| Compound | Enzyme Target | IC50 Value (µM) | Binding Affinity |
|---|---|---|---|
| This compound | AChE | TBD | High |
| Coumarin Derivatives | AChE | 2.7 | Moderate |
The mechanisms underlying the biological activity of this compound can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites, thus blocking substrate access.
- Signal Transduction Modulation : It may interfere with signaling pathways by modulating receptor activities, which is essential for cancer cell proliferation and survival.
Case Studies and Research Findings
- In Vitro Studies : Various studies have demonstrated that compounds similar to this compound exhibit potent anticancer effects through apoptosis induction and cell cycle arrest. For instance, one study highlighted that derivatives with specific substitutions on the thiophene ring showed enhanced selectivity against tumor cells while maintaining low cytotoxicity towards normal cells .
- Molecular Docking Studies : Computational analyses have provided insights into how these compounds interact at a molecular level with targets like AChE, revealing structural features that enhance binding affinity and specificity .
Q & A
Q. How can the synthesis of N-methyl-2-{4-[2-(thiophen-2-yl)acetamido]phenyl}acetamide be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with thiophene acylation followed by coupling with substituted phenylacetamide. Key parameters include:
- Temperature control : Maintain 60–80°C during acylation to minimize side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF or DCM) to enhance reaction efficiency .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) for high purity (>95%) .
- Yield optimization : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 acyl chloride to amine) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to verify thiophene (δ 6.8–7.2 ppm) and acetamide (δ 2.0–2.2 ppm) moieties. -NMR if fluorinated analogs are synthesized .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] at m/z 343.12 (calculated for C _{18}N _2S)) .
- HPLC : Assess purity (>98%) using a C18 column (acetonitrile/water, 60:40) .
Q. How can researchers preliminarily assess the biological activity of this compound?
- Methodological Answer :
- In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays (IC values) .
- Antimicrobial testing : Use agar diffusion against S. aureus and E. coli (MIC ≤ 25 µg/mL indicates potency) .
- Enzyme inhibition : Test acetylcholinesterase or kinase inhibition via spectrophotometric assays (e.g., Ellman’s method) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectral data or bioactivity results?
- Methodological Answer :
- Stereochemical ambiguity : Use 2D-NMR (NOESY) to confirm spatial arrangements of thiophene and acetamide groups .
- Bioactivity variability : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cellular assays) .
- Crystallographic validation : Perform X-ray diffraction to resolve structural discrepancies .
Q. How can structure-activity relationship (SAR) studies guide drug development?
- Methodological Answer :
- Substituent variation : Synthesize analogs with electron-withdrawing (e.g., -CF) or donating (-OCH) groups on the phenyl ring. Compare logP (HPLC) and IC .
- Bioisosteric replacement : Replace thiophene with furan or pyridine to modulate solubility and target engagement .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with Tyr-342 in kinase targets) .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Methodological Answer :
- Proteomics : Perform pull-down assays with biotinylated analogs to identify binding partners .
- Metabolic profiling : Use LC-MS/MS to track metabolite formation in hepatic microsomes .
- In silico modeling : Conduct molecular dynamics simulations (GROMACS) to study conformational stability in lipid bilayers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
